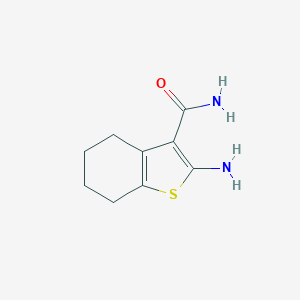

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Übersicht

Beschreibung

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound with the molecular formula C9H12N2OS. This compound is characterized by a benzothiophene core structure, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring. The presence of an amino group and a carboxamide group on the benzothiophene core makes this compound of significant interest in various fields of scientific research and industrial applications .

Wirkmechanismus

Target of Action

The primary target of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is the Serine/threonine-protein kinase PknG . This protein is found in Mycobacterium tuberculosis and plays a crucial role in the survival of this bacterium within host macrophages .

Mode of Action

It has been found to activate the nuclear factor (erythroid-derived 2)-like 2 (nrf2) via a non-electrophilic mechanism .

Biochemical Pathways

The compound affects the NRF2 pathway . NRF2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . The compound disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, thereby activating NRF2 .

Pharmacokinetics

It has been reported to be moderately stable in liver microsomes , suggesting that it may have a reasonable half-life and clearance rate in the body.

Result of Action

The activation of NRF2 by the compound leads to an increase in the expression of antioxidant proteins, which can protect cells against oxidative damage . This results in an anti-inflammatory effect, as seen in Escherichia coli Lipopolysaccharide (LPSEc)-stimulated RAW 264.7 cells .

Biochemische Analyse

Biochemical Properties

It is known that this compound has a high GI absorption and interacts with certain enzymes such as CYP1A2 and CYP2C19

Cellular Effects

Preliminary studies suggest that it may have anticancer activity and efficacy in vitro studies against human cancer cells

Molecular Mechanism

It is known to inhibit the synthesis of proteins required for cell division

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of cyclohexanone with elemental sulfur and cyanoacetamide in the presence of a base such as morpholine. The reaction is typically carried out in ethanol under reflux conditions .

Another method involves the reaction of 4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid with ammonia or an amine to form the corresponding carboxamide . This reaction can be facilitated by using coupling reagents such as carbodiimides to activate the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, carbodiimides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent.

Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Vergleich Mit ähnlichen Verbindungen

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds such as:

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar core structure but with an ester group instead of a carboxamide group.

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile: Contains a nitrile group instead of a carboxamide group.

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid: Has a carboxylic acid group instead of a carboxamide group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves a multicomponent reaction strategy. For instance, one method utilizes ethyl cyanoacetate and cyclohexanone in the presence of sulfur and triethylamine to yield high-purity products. The compound has a molecular formula of and a molecular weight of 196.27 g/mol .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an apoptosis-inducing agent in cancer cells. In particular, derivatives of this compound have been shown to exhibit significant cytotoxic effects against breast cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways associated with tumor growth and survival .

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory activity. Notably, it has been identified as a potent inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's . Additionally, it has shown activity against Hepatitis C virus (HCV) replication, indicating its utility in antiviral therapy .

Case Studies and Research Findings

A comprehensive study evaluated the biological activity of various derivatives of this compound. The following table summarizes key findings from this research:

| Derivative | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| Compound A | AChE Inhibition | 15 | Effective in vitro against human AChE |

| Compound B | Cytotoxicity in MCF-7 cells | 12 | Induces apoptosis through caspase activation |

| Compound C | HCV Replication Inhibition | 20 | Shows promise as an antiviral agent |

Mechanistic Insights

The biological activities of this compound are believed to be mediated through several mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Enzyme Interaction : Its binding affinity to AChE suggests that it may act as a competitive inhibitor.

- Viral Replication Interference : By disrupting viral replication processes at the cellular level, it may reduce viral load in infected cells.

Eigenschaften

IUPAC Name |

2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c10-8(12)7-5-3-1-2-4-6(5)13-9(7)11/h1-4,11H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAKFORHXDNYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964015 | |

| Record name | 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-28-5 | |

| Record name | 4815-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives?

A1: This compound serves as a versatile building block for various biologically active molecules. Research suggests potential in several areas:

- Cytostatic Activity: Several studies highlight the compound's potential as a starting point for developing anticancer agents. [, , ]

- Anti-tubercular Activity: Early research indicates promise in developing new treatments for tuberculosis. [, ]

- Anti-inflammatory Activity: This scaffold shows potential for creating novel anti-inflammatory drugs. [, , ]

- Anti-tyrosinase Activity: Derivatives of this compound exhibit inhibitory activity against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatology and cosmetics. [, ]

- Lipid-Lowering Activity: One study demonstrated the ability of a specific azomethine derivative to influence lipid metabolism in rats, indicating potential for treating hyperlipidemia. []

Q2: How do structural modifications of this compound influence its biological activity?

A2: Structure-Activity Relationship (SAR) studies are crucial for understanding how different substituents on the core structure affect biological activity.

- Azomethine Derivatives: Condensation of the compound with aromatic aldehydes yields azomethine derivatives, which can exhibit varying degrees of cytostatic, anti-tubercular, and anti-inflammatory activities depending on the aldehyde substituents. [, ]

- Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one Derivatives: Cyclization reactions can produce these derivatives, which have shown potential as tyrosinase inhibitors. The presence and position of hydroxy groups on the aromatic substituents significantly influence their activity. []

Q3: What are the common synthetic routes for obtaining this compound and its derivatives?

A3: Researchers have explored several synthetic approaches:

- Gewald Reaction: This method is commonly used to synthesize the parent compound. [, , ]

- Condensation Reactions: Reaction with aromatic aldehydes yields azomethine derivatives. [, , ]

- Heterocyclization Reactions: These reactions, often using glacial acetic acid and dimethyl sulfoxide, lead to the formation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one derivatives. [, ]

Q4: What analytical methods are used to characterize and quantify this compound and its derivatives?

A4: Various analytical techniques are employed:

- Spectroscopic Methods: NMR (Nuclear Magnetic Resonance), IR (Infrared spectroscopy), and Mass Spectrometry are used for structural confirmation. [, , ]

- Chromatographic Techniques: Thin Layer Chromatography (TLC) is used for reaction monitoring, while High-Performance Liquid Chromatography (HPLC) is used to assess the purity of synthesized compounds. []

- X-ray Crystallography: This method can provide detailed structural information, including bond lengths, angles, and intermolecular interactions. []

Q5: Have there been computational studies conducted on this compound?

A5: Yes, computational chemistry plays a significant role in understanding this compound:

- Molecular Docking: This technique is used to predict the binding interactions of derivatives with target proteins, such as tyrosinase. [, ]

- PASS Online: This web-based tool predicts the biological activity spectrum of compounds based on their structure. Researchers have used PASS Online to predict the anti-cancer, anti-mycobacterial, and anti-inflammatory activities of this compound and its derivatives. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.